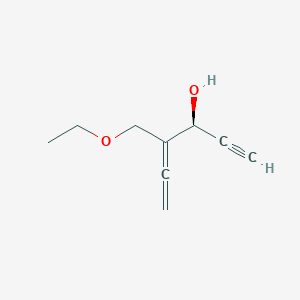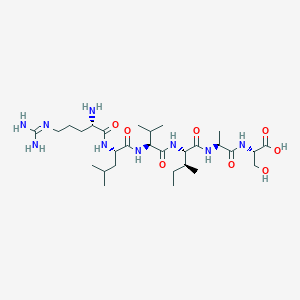![molecular formula C18H21NO2 B14226753 N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide CAS No. 823817-62-5](/img/structure/B14226753.png)
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide is an organic compound with a complex structure that includes a methoxyphenyl group, a phenylbutan-1-imine group, and an N-oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide typically involves the reaction of 4-methoxybenzylamine with 3-phenylbutan-1-one under specific conditions to form the imine intermediate. This intermediate is then oxidized to form the N-oxide. Common oxidizing agents used in this process include hydrogen peroxide and m-chloroperbenzoic acid. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Further oxidized N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological systems. The imine group can interact with nucleophiles, affecting enzyme activity and protein function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine: Lacks the N-oxide group, resulting in different chemical properties and reactivity.
4-Methoxybenzylamine: A simpler compound that serves as a precursor in the synthesis of N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide.
3-Phenylbutan-1-one: Another precursor used in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
823817-62-5 |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-3-phenylbutan-1-imine oxide |
InChI |
InChI=1S/C18H21NO2/c1-15(17-6-4-3-5-7-17)12-13-19(20)14-16-8-10-18(21-2)11-9-16/h3-11,13,15H,12,14H2,1-2H3 |
InChI-Schlüssel |
NSOPJCNVPOWHTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=[N+](CC1=CC=C(C=C1)OC)[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)
![1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine](/img/structure/B14226700.png)
![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)


![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)

![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)
